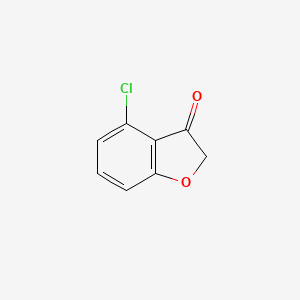4-Chlorobenzofuran-3(2H)-one
CAS No.: 3260-90-0
Cat. No.: VC2272656
Molecular Formula: C8H5ClO2
Molecular Weight: 168.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3260-90-0 |
|---|---|
| Molecular Formula | C8H5ClO2 |
| Molecular Weight | 168.57 g/mol |
| IUPAC Name | 4-chloro-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 |
| Standard InChI Key | HHLDAXYTRQJRAK-UHFFFAOYSA-N |
| SMILES | C1C(=O)C2=C(O1)C=CC=C2Cl |
| Canonical SMILES | C1C(=O)C2=C(O1)C=CC=C2Cl |
Introduction
Chemical Structure and Properties
Structural Information
4-Chlorobenzofuran-3(2H)-one has the molecular formula C₈H₅ClO₂, with a molecular weight of 168.58 g/mol . The compound's structure consists of a benzene ring fused with a five-membered furan ring containing a ketone functionality. The structural representation can be described using various chemical notations:
The saturated carbon at position 2 contains two hydrogen atoms, as indicated by the 2H designation in the compound's name. This is also confirmed by the hydrogens specified in the InChI notation "h1-3H,4H2" where 4H2 refers to the two hydrogens at position 4 of the molecule (corresponding to position 2 in the naming system) .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4-Chlorobenzofuran-3(2H)-one
The chemical reactivity of 4-Chlorobenzofuran-3(2H)-one is primarily governed by the presence of the chlorine substituent and the ketone functional group. The chlorine atom can participate in nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions (such as Suzuki and Negishi couplings), while the ketone group can undergo typical carbonyl reactions including reductions, nucleophilic additions, and condensations .
Spectroscopic Characterization
Mass Spectrometry Data
Mass spectrometry provides crucial information for the identification and structural confirmation of 4-Chlorobenzofuran-3(2H)-one. Table 2 presents the predicted collision cross-section data for various adducts of the compound, which is valuable for its characterization using ion mobility mass spectrometry techniques.
Table 2: Predicted Collision Cross Section Data for 4-Chlorobenzofuran-3(2H)-one
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.00508 | 127.3 |
| [M+Na]⁺ | 190.98702 | 141.7 |
| [M+NH₄]⁺ | 186.03162 | 137.5 |
| [M+K]⁺ | 206.96096 | 136.7 |
| [M-H]⁻ | 166.99052 | 131.1 |
| [M+Na-2H]⁻ | 188.97247 | 133.4 |
| [M]⁺ | 167.99725 | 130.8 |
| [M]⁻ | 167.99835 | 130.8 |
The molecular ion peak for 4-Chlorobenzofuran-3(2H)-one would be expected at m/z 168.0, with characteristic isotope patterns due to the presence of chlorine (³⁵Cl/³⁷Cl). The fragmentation pattern would likely include loss of CO (m/z 140) and other characteristic fragments of the benzofuran skeleton.
Predicted Nuclear Magnetic Resonance (NMR) Data
The ¹H-NMR spectrum of 4-Chlorobenzofuran-3(2H)-one would likely show the following signals:
-
A singlet around 4.5-5.0 ppm for the methylene protons at the 2-position
-
A complex pattern between 7.0-8.0 ppm for the three aromatic protons of the benzene ring
The ¹³C-NMR spectrum would be expected to show signals for:
-
The carbonyl carbon at approximately 190-200 ppm
-
The methylene carbon at the 2-position around 75-80 ppm
-
The aromatic and quaternary carbons in the region of 110-160 ppm
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of 4-Chlorobenzofuran-3(2H)-one would likely exhibit characteristic absorption bands including:
-
C=O stretching: 1700-1750 cm⁻¹
-
Aromatic C=C stretching: 1600-1650 cm⁻¹
-
C-O stretching: 1200-1300 cm⁻¹
-
C-Cl stretching: 700-800 cm⁻¹
-
Aromatic C-H stretching: 3000-3100 cm⁻¹
-
Aliphatic C-H stretching (methylene): 2850-2950 cm⁻¹
Synthesis and Related Derivatives
Related Benzofuran Derivatives
Several structurally related benzofuran derivatives have been reported in the literature, providing context for understanding the potential properties and reactivity of 4-Chlorobenzofuran-3(2H)-one.
Table 3: Selected Benzofuran Derivatives Related to 4-Chlorobenzofuran-3(2H)-one
The synthesis of these derivatives typically involves specialized reaction conditions and careful control of substituents. For example, the preparation of benzofuran derivatives described in search result involves the combination of 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl)hydrazine with various aldehydes, yielding compounds with potential biological activity .
Biological Activities and Structure-Activity Relationships
Structure-Activity Relationships
Structure-activity relationship studies on benzofuran derivatives have highlighted several important aspects:
-
The intact benzofuran core is crucial for maintaining biological activity in many applications .
-
Substituent patterns significantly influence biological properties:
-
The introduction of specific functional groups can enhance particular activities:
Table 4: Structure-Activity Relationship Findings for Benzofuran Derivatives
These findings suggest that the chlorine substituent in 4-Chlorobenzofuran-3(2H)-one might confer specific biological properties, and further functionalization could lead to derivatives with enhanced activity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume